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gamma-Glu-epsilon-Lys -

gamma-Glu-epsilon-Lys

Catalog Number: EVT-7937391
CAS Number:
Molecular Formula: C11H21N3O5
Molecular Weight: 275.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gamma-glutamyl-epsilon-lysine is a dipeptide compound formed from the amino acids glutamic acid and lysine. It is characterized by a unique isopeptide bond between the gamma-carboxyl group of glutamic acid and the epsilon-amino group of lysine. This compound plays a significant role in various biochemical processes and is particularly noted for its presence in cross-linked proteins, contributing to their structural integrity and functionality.

Source

Gamma-glutamyl-epsilon-lysine is primarily derived from the enzymatic action of microbial transglutaminase, which catalyzes the formation of cross-links between proteins. It can be found in various sources, including plant proteins like soy and pea, where it is produced during protein modification processes .

Classification

Gamma-glutamyl-epsilon-lysine belongs to the class of gamma-glutamyl peptides, which are naturally occurring compounds resulting from the transfer of an amino acid moiety on the carboxyl group in the gamma position of glutamic acid. These compounds are linked to glutathione metabolism and can be classified as dipeptides or isopeptides depending on their structural characteristics .

Synthesis Analysis

Methods

The synthesis of gamma-glutamyl-epsilon-lysine can be achieved through several methods:

  1. Enzymatic Synthesis: The primary method involves using microbial transglutaminase to catalyze the formation of the isopeptide bond between glutamic acid and lysine. This process typically occurs under controlled conditions (e.g., temperature and pH) to optimize yield and specificity .
  2. Chemical Synthesis: Traditional peptide synthesis methods, such as solid-phase peptide synthesis, can also be employed. In this approach, protected amino acids are sequentially coupled on a solid support, followed by deprotection steps to yield the final product. For instance, Fmoc (9-fluorenylmethoxycarbonyl) protecting groups are often used during the synthesis process to prevent undesired reactions .
  3. Flow Chemistry Techniques: Recent advancements have introduced flow chemistry methodologies that utilize immobilized coupling reagents to streamline the synthesis process while minimizing purification steps .

Technical Details

The enzymatic method typically requires a substrate concentration of 0.01 g of microbial transglutaminase per 100 g of protein, with incubation times ranging from 0 to 240 minutes at temperatures around 40 °C . The chemical synthesis often involves multiple steps including coupling reactions and purification through high-performance liquid chromatography.

Molecular Structure Analysis

Structure

Gamma-glutamyl-epsilon-lysine features a distinctive structure characterized by an isopeptide bond between its constituent amino acids. The molecular formula can be represented as C₁₃H₁₈N₄O₄S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 302.37 g/mol
  • IUPAC Name: (2S)-2-(4-aminobutanoic acid)-5-(carboxymethyl)-4-methyl-1-pyrrolidinecarboxylic acid
  • 3D Structure: The three-dimensional conformation can be analyzed using computational modeling techniques or X-ray crystallography for detailed insights into its spatial arrangement.
Chemical Reactions Analysis

Reactions

Gamma-glutamyl-epsilon-lysine participates in various biochemical reactions:

  1. Cross-Linking Reactions: It plays a crucial role in forming cross-links within proteins, enhancing their stability and functionality.
  2. Enzymatic Hydrolysis: The compound can be hydrolyzed by specific enzymes such as gamma-glutamylamine cyclotransferase, resulting in free amines and other products relevant to metabolic pathways .

Technical Details

The kinetics of these reactions can be monitored using techniques such as liquid chromatography-mass spectrometry (LC-MS), allowing for precise quantification and analysis of reaction rates under different conditions .

Mechanism of Action

Process

The mechanism of action for gamma-glutamyl-epsilon-lysine primarily involves its role in protein cross-linking through enzymatic catalysis by microbial transglutaminase. This enzyme facilitates the formation of stable isopeptide bonds that contribute to the structural integrity of proteins.

Data

Research indicates that concentrations of gamma-glutamyl-epsilon-lysine in texturized proteins can range from 100 to 500 micromol/100 g of protein, highlighting its significance in protein modification processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may undergo hydrolysis under extreme pH or temperature conditions.
  • Reactivity: Can react with other amino acids or peptides to form complex structures through additional cross-linking.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize its physical and chemical properties accurately.

Applications

Gamma-glutamyl-epsilon-lysine has several scientific applications:

  1. Food Industry: Used as a functional ingredient in food products to enhance texture and stability.
  2. Biomedical Research: Investigated for its role in cellular signaling pathways related to glutathione metabolism.
  3. Pharmaceuticals: Potential applications in drug formulation due to its ability to stabilize proteins and peptides.
Enzymatic Catalysis and Biosynthesis of γ-Glu-ε-Lys

Role of Transglutaminases (TGases) in Isopeptide Bond Formation

Transglutaminases (TGases; EC 2.3.2.13) are calcium-dependent enzymes that catalyze the formation of γ-glutamyl-ε-lysine isopeptide bonds through an acyl-transfer mechanism. This reaction occurs in two sequential steps: First, the acyl-enzyme intermediate forms when the γ-carboxamide group of a peptidyl-glutamine substrate attacks the active-site cysteine residue of TGase, releasing ammonia. Second, the ε-amino group of a peptidyl-lysine nucleophile attacks this thioester intermediate, resulting in an isopeptide bond between the glutamyl and lysyl side chains. The reaction is energetically favorable due to the hydrolysis of the glutamine amide bond (ΔG ≈ -3.5 kcal/mol), driving crosslink formation without ATP consumption [3] [7].

Table 1: Key Enzymatic Features of Transglutaminases

FeatureDetailBiological Significance
Catalytic TriadCys-His-Asp (Cys277/His335/Asp358 in human TG2)Essential for acyl-transfer mechanism
Calcium DependenceKd ≈ 0.5-2 µM; induces open conformation exposing active sitePrevents uncontrolled crosslinking under physiological conditions
Alternative ReactionsDeamidation (H2O as nucleophile) or polyamine incorporationGenerates glutamate or polyamine crosslinks under low lysine availability
Intracellular ActivityDetectable at ≈0.1 pmol/mg protein despite closed conformationSuggests regulated activation in signaling pathways

Under physiological conditions, TGase activity is tightly regulated by calcium concentration and structural autoinhibition. Intracellular calcium levels (≈100 nM) maintain TGase in a closed conformation where a β-barrel domain sterically blocks the catalytic cleft. Elevated calcium (≥1 µM) triggers conformational changes that activate the enzyme. Notably, even in resting cells, trace γ-glutamyl-ε-lysine crosslinks (≈10 pmol/mg protein) confirm basal activity, as demonstrated by monoclonal antibody 81D1C2-based detection in SH-SY5Y neuroblastoma cells [4] [5].

Microbial vs. Mammalian Transglutaminase Specificity in Crosslinking

Microbial transglutaminases (MTGases; e.g., from Streptoverticillium mobaraense) and mammalian transglutaminases (e.g., guinea pig liver transglutaminase, GTGase) exhibit stark differences in substrate selectivity and crosslinking patterns. MTGase displays narrower lysine specificity but broader glutamine tolerance, while GTGase shows reciprocal behavior. In α-lactalbumin, GTGase targets multiple lysine residues (Lys16, Lys93, Lys122), creating extensive polymers rapidly. Conversely, MTGase exclusively targets Lys5, yielding slower polymerization. Both enzymes, however, share Gln54 as the primary glutamine donor site, indicating conserved recognition of local structural motifs near this residue [1].

Table 2: Crosslinking Specificity in Model Proteins

Enzyme SourceGlutamine Acceptor SitesLysine Donor SitesPolymerization Efficiency
Guinea Pig Liver (GTGase)Gln54 (α-lactalbumin)Lys16, Lys93, Lys122Rapid formation of high-MW polymers
S. mobaraense (MTGase)Gln54 (α-lactalbumin)Lys5 exclusivelySlower, limited polymerization
Human Tissue TGaseGln295, Gln3142-macroglobulin)Lys36, Lys87 (chymotrypsin)Targets 6–12 lysines per proteinase

Structural basis for this divergence lies in MTGase’s compact substrate-binding cleft (≈8 Å depth), which accommodates short, flexible peptide loops but sterically hinders globular domains. GTGase possesses a deeper cleft (≈15 Å) that accommodates bulkier tertiary structures. Additionally, MTGase lacks the N-terminal β-sandwich domain of mammalian TGases, which modulates protein-protein interactions. These differences are exploited industrially: MTGase efficiently crosslinks dairy proteins (e.g., casein), forming up to 500 µmol γ-glutamyl-ε-lysine/100g protein, while mammalian enzymes are preferred for tissue scaffolding applications requiring dense networks [1] [9] [10].

Substrate Selectivity and Kinetic Mechanisms of γ-Glu-ε-Lys Formation

Substrate selectivity of TGases depends on conformational flexibility and primary sequence motifs. Glutamine substrates require solvent exposure and proximity to turn-forming residues (e.g., Pro, Gly), with optimal sequences QxP/T (kcat/KM ≈ 8.7 × 103 M−1s−1). Lysine residues in flexible loops with neighboring hydrophobic residues (e.g., LK, FK motifs) show 5-fold higher incorporation rates than charged sequences (e.g., EK, DK). Notably, molten globule states (e.g., Ca2+-depleted α-lactalbumin) enhance susceptibility 10-fold by exposing buried glutamines [1] [6].

Kinetic studies reveal a ping-pong bi-bi mechanism:

  • Glutamine binding: KMGln = 0.2–5 mM
  • Acylation: kcat = 15–40 s−1
  • Lysine binding: KMLys = 0.5–8 mM
  • Crosslink formation: kcat = 10–35 s−1

Table 3: Kinetic Parameters for γ-Glu-ε-Lys Formation

SubstrateKM (mM)kcat (s−1)kcat/KM (M−1s−1)TGase Source
Z-Gln-Gly1.83821,100Guinea pig liver
Ac-Phe-Lys-MCA0.62846,700S. mobaraense
α2-Casein0.05*12240,000*S. mobaraense
β-Lactoglobulin2.1*0.8380*Guinea pig liver
KM expressed in µM for protein substrates

Substrate flexibility profoundly impacts kinetics: Unfolded β-casein shows KM ≈ 50 µM and kcat/KM ≈ 2.4 × 105 M−1s−1 with MTGase, while native β-lactoglobulin exhibits 600-fold lower efficiency. Mass spectrometry analyses of crosslinked α2-macroglobulin-proteinase complexes reveal additional selectivity constraints: Lys87 in chymotrypsin participates in 70% of crosslinks due to its positioning in a surface-exposed loop adjacent to hydrophobic patches, whereas buried lysines (e.g., Lys175) remain unmodified despite identical flanking sequences [6] [9].

Properties

Product Name

gamma-Glu-epsilon-Lys

IUPAC Name

2-amino-6-[(4-amino-4-carboxybutanoyl)amino]hexanoic acid

Molecular Formula

C11H21N3O5

Molecular Weight

275.30 g/mol

InChI

InChI=1S/C11H21N3O5/c12-7(10(16)17)3-1-2-6-14-9(15)5-4-8(13)11(18)19/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19)

InChI Key

JPKNLFVGUZRHOB-UHFFFAOYSA-N

SMILES

C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N

Canonical SMILES

C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N

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